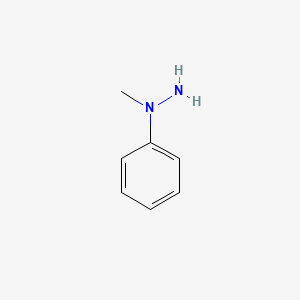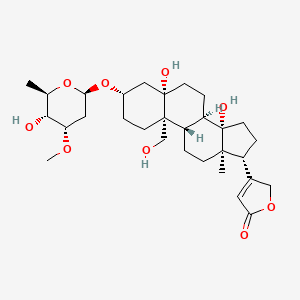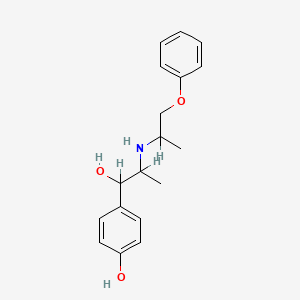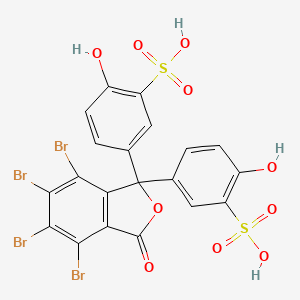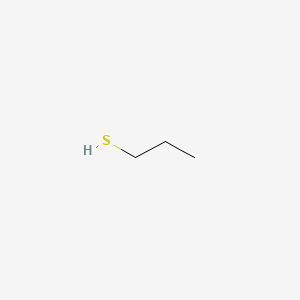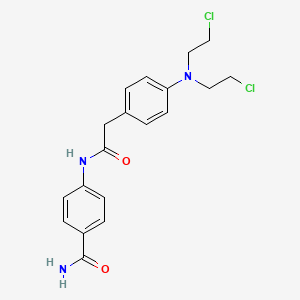
(2s)-2-Amino-4-sulfamoylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Amino-4-sulfamoylbutanoic acid is a chemical compound with the molecular formula C4H9NO4S. It is also known as 4-Sulfamoyl-butyric acid. This compound is characterized by the presence of an amino group, a carboxyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2s)-2-Amino-4-sulfamoylbutanoic acid can be synthesized from 4-Sulfamoyl-butyric acid methyl ester. The synthesis involves the hydrolysis of the ester group to form the carboxylic acid. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis of 4-Sulfamoyl-butyric acid methyl ester. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Amino-4-sulfamoylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from the carboxyl group.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(2s)-2-Amino-4-sulfamoylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in solid-phase synthesis for tethering carboxylic acids to support materials.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-4-sulfamoylbutanoic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the carboxyl group can participate in ionic interactions, and the sulfonamide group can engage in nucleophilic substitution reactions. These interactions enable the compound to modulate biochemical pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoyl-butyric acid: Similar structure but lacks the amino group.
3-Carboxypropanesulfonamide: Similar structure but lacks the amino group.
Sulfanilamide: Contains a sulfonamide group but differs in the rest of the structure.
Uniqueness
(2s)-2-Amino-4-sulfamoylbutanoic acid is unique due to the presence of all three functional groups (amino, carboxyl, and sulfonamide) in a single molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
83199-31-9 |
|---|---|
Molecular Formula |
C4H10N2O4S |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
(2S)-2-amino-4-sulfamoylbutanoic acid |
InChI |
InChI=1S/C4H10N2O4S/c5-3(4(7)8)1-2-11(6,9)10/h3H,1-2,5H2,(H,7,8)(H2,6,9,10)/t3-/m0/s1 |
InChI Key |
DBJCKYLNABMIDC-VKHMYHEASA-N |
SMILES |
C(CS(=O)(=O)N)C(C(=O)O)N |
Isomeric SMILES |
C(CS(=O)(=O)N)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CS(=O)(=O)N)C(C(=O)O)N |
Pictograms |
Irritant |
Synonyms |
3-ACPS 3-amino-3-carboxypropanesulfonamide homocysteine sulfonamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


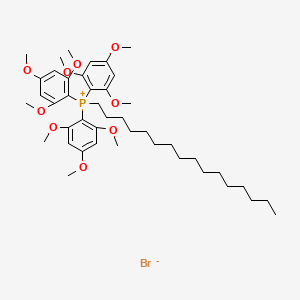
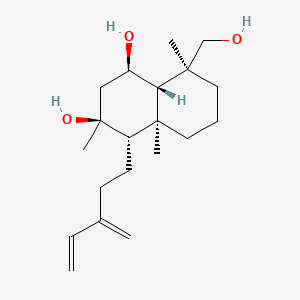
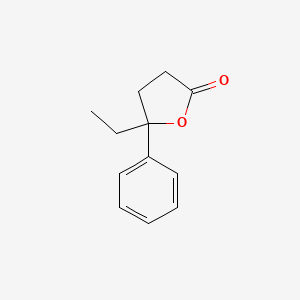
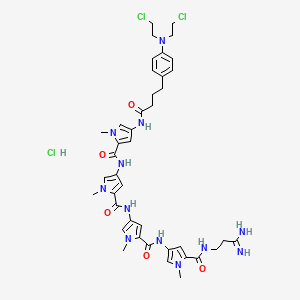
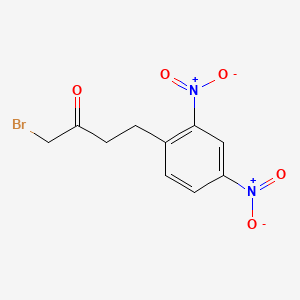
![(2S,3R)-3-(4-HYDROXYPHENYL)-2-(4-{[(2S)-2-PYRROLIDIN-1-YLPROPYL]OXY}PHENYL)-2,3-DIHYDRO-1,4-BENZOXATHIIN-6-OL](/img/structure/B1203639.png)

